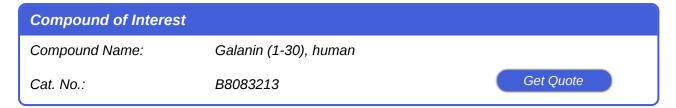


The Discovery and History of Human Galanin (1-30): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, history, and initial characterization of human galanin (1-30). It details the pivotal experiments that led to its isolation and sequencing, outlines the fundamental signaling pathways it modulates, and presents key quantitative data from its early characterization. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, endocrinology, and drug development who are interested in the foundational science of this important neuropeptide.

Introduction

Galanin is a widely expressed neuropeptide that plays a crucial role in a variety of physiological processes, including neurotransmission, hormone secretion, and pain perception.[1] First discovered in porcine intestine in 1983, its human counterpart was later identified and found to possess unique structural characteristics.[1] This guide focuses specifically on the discovery and history of the 30-amino acid, non-amidated form of human galanin, referred to as galanin (1-30).

The Discovery of Human Galanin (1-30)



The definitive identification and characterization of human galanin were published in 1991 by Schmidt and colleagues in the Proceedings of the National Academy of Sciences.[2] This seminal work laid the foundation for our understanding of the structure and function of galanin in humans.

Isolation from Human Pituitaries

The research team led by W.E. Schmidt isolated human galanin from a large pool of 280 postmortem human pituitaries.[2] The choice of tissue was significant, as galanin was known to be present in the pituitary gland of other species. The extraction process involved homogenization of the tissue in an acidic medium to preserve the peptide structure.

Purification through High-Performance Liquid Chromatography (HPLC)

A multi-step purification process utilizing reversed-phase high-performance liquid chromatography (RP-HPLC) was employed to isolate human galanin to homogeneity. While the precise, detailed parameters from the original publication are not fully available, the general workflow involved a series of chromatographic separations with progressively shallower gradients of organic solvent (typically acetonitrile) to resolve the peptide of interest from a complex mixture of other pituitary-derived molecules. The purification was monitored by a radioreceptor assay, which detected fractions with galanin-like bioactivity.

Primary Structure Determination

The amino acid sequence of the purified peptide was determined by automated Edman degradation.[3] This classical protein sequencing method involves the stepwise removal and identification of amino acid residues from the N-terminus of the peptide.[4][5][6][7] The analysis revealed a 30-amino acid sequence, which was distinct from the 29-amino acid, C-terminally amidated galanin found in other species like pig, rat, and cow.[2]

Table 1: Physicochemical Properties of Human Galanin (1-30)



Property	Value	Reference
Amino Acid Sequence	Gly-Trp-Thr-Leu-Asn-Ser-Ala- Gly-Tyr-Leu-Leu-Gly-Pro-His- Ala-Val-Gly-Asn-His-Arg-Ser- Phe-Ser-Asp-Lys-Asn-Gly-Leu- Thr-Ser	[2]
Number of Residues	30	[2]
C-terminus	Non-amidated	[2]
Molecular Mass	3156.1 Da	[2]

Experimental Protocols

General Workflow for the Isolation and Sequencing of Human Galanin (1-30)

The following diagram outlines the key steps involved in the initial discovery of human galanin.

A simplified workflow for the discovery of human galanin (1-30).

Edman Degradation for Amino Acid Sequencing

Principle: The Edman degradation procedure sequentially removes one amino acid at a time from the amino terminus of a peptide.[3]

Methodology:

- Coupling: The N-terminal amino group of the peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.
- Cleavage: The PTC-peptide is then treated with a strong acid (e.g., trifluoroacetic acid), which cleaves the N-terminal residue as a thiazolinone derivative, leaving the rest of the peptide intact.
- Conversion and Identification: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography (e.g.,



HPLC) by comparing its retention time to that of known standards.

• Cycling: The remaining peptide, now one residue shorter, is subjected to the next cycle of Edman degradation. This process is repeated until the entire sequence is determined.

Galanin Receptors and Signaling Pathways

Human galanin (1-30) exerts its biological effects by binding to and activating three distinct G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[8][9] These receptors are coupled to different intracellular signaling cascades, leading to a diverse range of cellular responses.

Table 2: Human Galanin Receptors and Their Primary Signaling Pathways

Receptor	Primary G Protein Coupling	Downstream Signaling Pathway	Primary Effect	References
GALR1	Gαi/o	Inhibition of Adenylyl Cyclase	Decrease in intracellular cAMP	[8][9]
GALR2	Gαq/11	Activation of Phospholipase C (PLC)	Increase in IP3 and intracellular Ca2+	[8][10]
GALR3	Gαi/o	Inhibition of Adenylyl Cyclase	Decrease in intracellular cAMP	[8][9]

GALR1 and **GALR3** Signaling Pathway

The activation of GALR1 and GALR3 by galanin leads to the inhibition of adenylyl cyclase, a key enzyme in the production of the second messenger cyclic AMP (cAMP).

The inhibitory signaling cascade of GALR1 and GALR3.

GALR2 Signaling Pathway



In contrast to GALR1 and GALR3, GALR2 is primarily coupled to the G α q/11 family of G proteins. Its activation stimulates phospholipase C (PLC), leading to an increase in intracellular calcium levels.

The stimulatory signaling cascade of GALR2.

Conclusion

The discovery of human galanin (1-30) as a 30-amino acid, non-amidated neuropeptide was a significant advancement in the field of neuroendocrinology. The pioneering work of Schmidt and colleagues not only elucidated its unique structure but also paved the way for subsequent research into its physiological roles and the signaling mechanisms of its receptors. A thorough understanding of this foundational history and the associated experimental methodologies is crucial for contemporary research and the development of novel therapeutics targeting the galanin system.

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To cite this document: BenchChem. [The Discovery and History of Human Galanin (1-30): A
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[https://www.benchchem.com/product/b8083213#galanin-1-30-human-discovery-and-history]

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